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molecular formula C6H5ClN2O2 B145476 5-Amino-2-chloropyridine-4-carboxylic acid CAS No. 58483-95-7

5-Amino-2-chloropyridine-4-carboxylic acid

Cat. No. B145476
M. Wt: 172.57 g/mol
InChI Key: WCZUTMZMEAPPIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247431B2

Procedure details

A suspension of 5-tert-butoxycarbonylamino-2-chloro-isonicotinic acid (2.46 g) in aqueous 2N potassium hydroxide solution (45 mL) was stirred at 90° C. for 5 hours. After cooling to room temperature, the solution was acidified by slow addition of 6N hydrochloric acid. The formed precipitate was filtered off, washed with water, MTB-ether and hexane and dried in vacuum to afford 700 mg of the title compound of the formula
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]([Cl:18])=[N:11][CH:10]=1)=O)(C)(C)C.Cl>[OH-].[K+]>[NH2:8][C:9]1[C:14]([C:15]([OH:17])=[O:16])=[CH:13][C:12]([Cl:18])=[N:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered off
WASH
Type
WASH
Details
washed with water, MTB-ether and hexane
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CN=C(C=C1C(=O)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: CALCULATEDPERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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